molecular formula C13H17NO4S B1413442 Benzyl 3-(ethanesulfonyl)azetidine-1-carboxylate CAS No. 1864060-39-8

Benzyl 3-(ethanesulfonyl)azetidine-1-carboxylate

Cat. No. B1413442
CAS RN: 1864060-39-8
M. Wt: 283.35 g/mol
InChI Key: AKFCPVFTFHKFTR-UHFFFAOYSA-N
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Description

Benzyl 3-(ethanesulfonyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1864060-39-8 . It has a molecular weight of 283.35 and its IUPAC name is benzyl 3-(ethylsulfonyl)azetidine-1-carboxylate . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for Benzyl 3-(ethanesulfonyl)azetidine-1-carboxylate is 1S/C13H17NO4S/c1-2-19(16,17)12-8-14(9-12)13(15)18-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Benzyl 3-(ethanesulfonyl)azetidine-1-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 283.35 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Novel Azetidine Analogs

    Azetidine derivatives, including those related to benzyl 3-(ethanesulfonyl)azetidine-1-carboxylate, have been synthesized for various purposes. For instance, Soriano et al. (1980) reported the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, which contributes to the study of azetidine derivatives in chemical synthesis (Soriano, Podraza, & Cromwell, 1980).

  • Mechanistic Insights into Azetidine Reactions

    Tayama et al. (2018) explored the α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes, demonstrating improved yields and diastereoselectivities. This research provides valuable mechanistic insights into the reactivity of azetidine derivatives (Tayama, Nishio, & Kobayashi, 2018).

  • Photoredox-Catalyzed Reactions Involving Azetidines

    Dubois et al. (2023) conducted a study on the photoredox-catalyzed decarboxylative alkylation of azetidines. Their work assesses the influence of ring strain on the reactivity of small-ring radicals, contributing to the understanding of azetidine chemistry (Dubois et al., 2023).

Application in Medicinal Chemistry and Biotechnology

  • Biotransformation of Azetidine Derivatives

    Leng et al. (2009) demonstrated the efficient and enantioselective biotransformations of racemic azetidine-2-carbonitriles, leading to azetidine-2-carboxylic acids and their amide derivatives. This has implications for the synthesis of optically active compounds in medicinal chemistry (Leng, Wang, Pan, Huang, & Wang, 2009).

  • Synthesis of Novel Antibiotics Using Azetidine Derivatives

    Ikee et al. (2008) synthesized a series of novel fluoroquinolones using azetidine derivatives, demonstrating the role of these compounds in developing new antibacterial agents (Ikee et al., 2008).

Other Notable Applications

  • Investigation of Protein Synthesis and Ion Transport

    Pitman et al. (1977) used azetidine-2-carboxylic acid to investigate the relationship between protein synthesis and ion transport, showcasing the utility of azetidine derivatives in biological studies (Pitman, Wildes, Schaefer, & Wellfare, 1977).

  • Asymmetric Synthesis of Azetidine-Containing Peptides

    Korn, Rudolph‐Böhner, & Moroder (1994) optimized conditions for synthesizing aziridine-containing peptides, which are structurally related to azetidine derivatives. This research opens avenues for novel peptide-based therapies (Korn, Rudolph‐Böhner, & Moroder, 1994).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which refer to causing skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary statements include measures to prevent exposure and actions to take if exposure occurs .

properties

IUPAC Name

benzyl 3-ethylsulfonylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-2-19(16,17)12-8-14(9-12)13(15)18-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFCPVFTFHKFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(ethanesulfonyl)azetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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